2,7-Di-tert-butylpyrene
Overview
Description
2,7-Di-tert-butylpyrene: is a polycyclic aromatic hydrocarbon characterized by the presence of two tert-butyl groups attached to the pyrene core at the 2 and 7 positions. This compound is known for its high thermal stability, low solubility, and excellent optical properties, including strong fluorescence and phosphorescence. It is typically found as a colorless crystalline solid or yellow powder at room temperature .
Mechanism of Action
Target of Action
The primary target of 2,7-Di-tert-butylpyrene is the optoelectronic applications . It is selectively oxidized into either the corresponding 4,5-dione or 4,5,9,10-tetraone, two key building blocks used for these applications .
Mode of Action
This compound undergoes a single-step metal-free green oxidation using hypervalent iodine oxyacids . This interaction results in dramatic improvements in terms of yield, selectivity (dione vs. tetraone), ease of workup, cost, and toxicity .
Biochemical Pathways
The oxidation of this compound leads to the formation of either the corresponding 4,5-dione or 4,5,9,10-tetraone . These compounds are key building blocks for larger organic semiconductors as they enable the extension of the π-conjugated system via simple condensation reactions with ortho-diamines . This strategy enables the synthesis of imine-rich N-heteroacene chains known as pyrene-fused pyrazaacenes (PPAs), exceedingly stable compounds that exhibit a wide range of tunable semiconducting properties .
Pharmacokinetics
Its oxidation process results in dramatic improvements in terms of yield, selectivity, ease of workup, cost, and toxicity , which may impact its bioavailability.
Result of Action
The oxidation of this compound results in the formation of either the corresponding 4,5-dione or 4,5,9,10-tetraone . These compounds are key building blocks for larger organic semiconductors, enabling the synthesis of imine-rich N-heteroacene chains known as pyrene-fused pyrazaacenes (PPAs) . These PPAs are exceedingly stable compounds that exhibit a wide range of tunable semiconducting properties .
Action Environment
The action of this compound is influenced by the reaction conditions. For instance, the oxidation process is a single-step metal-free green oxidation using hypervalent iodine oxyacids . The reaction conditions need to be strictly controlled to ensure high yield and purity . The compound is generally safe under normal use conditions, but its dust or solution may cause irritation to the eyes, skin, and respiratory system . Proper protective equipment should be worn to avoid direct contact, and the operation should be carried out in a well-ventilated environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-tert-butylpyrene generally involves the reaction of pyrene with tert-butyl bromide or tert-butyl magnesium bromide. One common method includes the bromination of pyrene followed by a Grignard reaction with tert-butyl magnesium bromide .
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it typically follows similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of hypervalent iodine oxyacids for selective oxidation has been reported to improve yield and selectivity dramatically .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,7-Di-tert-butylpyrene undergoes oxidation reactions to form key intermediates such as 4,5-dione and 4,5,9,10-tetraone.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine oxyacids are commonly used for oxidation reactions.
Substitution: Bromine in the presence of iron powder or iron(III) bromide as a catalyst.
Major Products:
Oxidation Products: 4,5-dione and 4,5,9,10-tetraone.
Substitution Products: Brominated derivatives of this compound.
Scientific Research Applications
2,7-Di-tert-butylpyrene has a wide range of applications in various scientific fields due to its unique properties:
Comparison with Similar Compounds
Pyrene: A simpler polycyclic aromatic hydrocarbon without tert-butyl groups.
2,7-Diazapyrene: A derivative with nitrogen atoms incorporated into the pyrene core.
Naphtho(2,3-a)pyrene: A larger polycyclic aromatic hydrocarbon with additional fused rings.
Uniqueness: 2,7-Di-tert-butylpyrene is unique due to the presence of tert-butyl groups, which enhance its thermal stability and influence its photophysical properties. The tert-butyl groups also provide steric hindrance, affecting the compound’s reactivity and the formation of specific oxidation products .
Properties
IUPAC Name |
2,7-ditert-butylpyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZSSCAGJZEXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947134 | |
Record name | 2,7-Di-tert-butylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24300-91-2 | |
Record name | Pyrene, 2,7-bis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024300912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Di-tert-butylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,7-di-tert-butylpyrene?
A1: The molecular formula of this compound is C24H28. It has a molecular weight of 316.47 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound exhibits characteristic spectroscopic features. For instance, its 1H NMR spectrum shows distinct signals for the aromatic protons and the tert-butyl groups. [] Additionally, its UV-vis absorption and fluorescence spectra provide insights into its electronic structure and excited-state behavior. [, , ]
Q3: What are some notable reactions that this compound can undergo?
A3: this compound exhibits interesting reactivity, particularly regarding electrophilic aromatic substitution reactions. It can be selectively brominated to yield mono-, di-, and tetrabrominated derivatives. [, ] Interestingly, the bromination reaction can be controlled to achieve specific substitution patterns by adjusting the reaction conditions. [] Additionally, this compound can be oxidized to form the corresponding dione or tetraone derivatives, which are valuable building blocks for organic optoelectronic applications. []
Q4: How does the presence of the tert-butyl groups influence the reactivity of this compound?
A4: The bulky tert-butyl groups in this compound exert significant steric hindrance, influencing its reactivity. [, , ] For instance, they can direct electrophilic aromatic substitution reactions to occur preferentially at the less hindered positions. [] This steric hindrance also plays a role in the formation of persistent cations derived from this compound under superacidic conditions. [, ]
Q5: Has this compound been investigated for any catalytic applications?
A5: While this compound itself is not typically used as a catalyst, its derivatives, such as pyrene-fused phthalocyanines, have been explored for their potential catalytic properties. [] These compounds hold promise in areas like photocatalysis and electrocatalysis.
Q6: Have computational methods been employed to study this compound and its derivatives?
A6: Yes, computational chemistry methods have proven valuable in studying this compound. For example, density functional theory (DFT) calculations have provided insights into the electronic structure and optical properties of pyrene-based []helicenes. [] Additionally, theoretical calculations have been used to investigate the charge distribution and stability of cations derived from this compound. [, ]
Q7: How do structural modifications of this compound affect its properties and potential applications?
A7: Structural modifications to the this compound scaffold can significantly impact its properties. For example, introducing electron-donating or electron-withdrawing groups can tune its electronic properties and redox behavior, making it suitable for applications in organic electronics or sensing. [, , ] Additionally, functionalizing the pyrene core with various substituents can influence its solubility, self-assembly behavior, and interactions with other molecules. [, ]
Q8: What are some potential applications of this compound and its derivatives?
A8: this compound and its derivatives exhibit properties that make them attractive for various applications:
- Organic Optoelectronics: Derivatives, such as pyrene-fused phthalocyanines, show potential as organic semiconductors and have been investigated for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). [, ]
- Sensing: The fluorescence properties of this compound and its derivatives can be modulated by external stimuli, suggesting their potential as fluorescent probes or sensors. []
- Materials Science: The self-assembly behavior of some derivatives has led to their exploration in the development of supramolecular materials and nanostructures. []
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